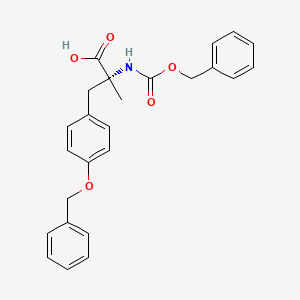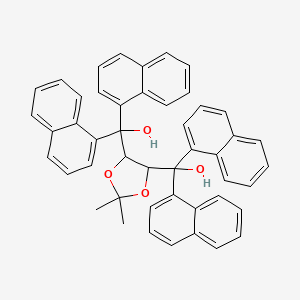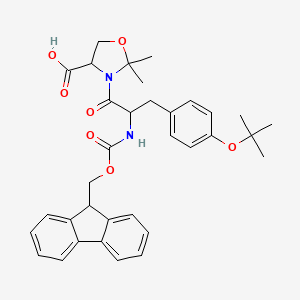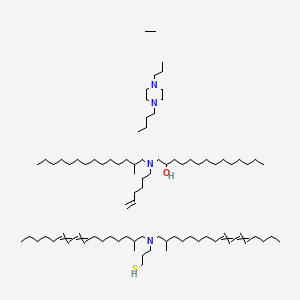
Cbz-O-benzyl-alpha-methyl-D-Tyr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-O-benzyl-alpha-methyl-D-Tyr, also known as carboxybenzyl-O-benzyl-alpha-methyl-D-tyrosine, is a derivative of the amino acid tyrosine. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds without unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-O-benzyl-alpha-methyl-D-Tyr typically involves the protection of the amino and hydroxyl groups of tyrosine. The carboxybenzyl (Cbz) group is used to protect the amino group, while the benzyl group protects the hydroxyl group. The alpha-methyl group is introduced to the tyrosine molecule to form the final compound.
Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide. This forms the Cbz-protected tyrosine.
Protection of the Hydroxyl Group: The hydroxyl group is protected by benzylation using benzyl bromide and a base like potassium carbonate.
Introduction of the Alpha-Methyl Group: The alpha-methyl group is introduced through alkylation using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
Cbz-O-benzyl-alpha-methyl-D-Tyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl bromide with potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the tyrosine side chain.
Reduction: Deprotected amino acids or peptides.
Substitution: Substituted benzyl derivatives.
科学研究应用
Cbz-O-benzyl-alpha-methyl-D-Tyr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It is used in peptide synthesis as a protected amino acid derivative, allowing for the selective formation of peptide bonds.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is utilized in the synthesis of peptide therapeutics and as a building block for drug development.
Industry: The compound is used in the production of synthetic peptides for research and pharmaceutical applications.
作用机制
The mechanism of action of Cbz-O-benzyl-alpha-methyl-D-Tyr involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during peptide bond formation. The carboxybenzyl group can be removed by catalytic hydrogenation, while the benzyl group can be removed by hydrogenolysis. The alpha-methyl group provides steric hindrance, enhancing the selectivity of reactions.
相似化合物的比较
Similar Compounds
Cbz-O-benzyl-D-Tyr: Similar structure but without the alpha-methyl group.
Fmoc-O-benzyl-D-Tyr: Uses fluorenylmethoxycarbonyl (Fmoc) as the protective group instead of carboxybenzyl.
Boc-O-benzyl-D-Tyr: Uses t-butyloxycarbonyl (Boc) as the protective group.
Uniqueness
Cbz-O-benzyl-alpha-methyl-D-Tyr is unique due to the presence of the alpha-methyl group, which provides additional steric hindrance and enhances the selectivity of peptide synthesis reactions. This makes it particularly useful in the synthesis of complex peptides and proteins.
属性
分子式 |
C25H25NO5 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
(2R)-2-methyl-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-25(23(27)28,26-24(29)31-18-21-10-6-3-7-11-21)16-19-12-14-22(15-13-19)30-17-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 |
InChI 键 |
XCKCHOCUDKLNIV-RUZDIDTESA-N |
手性 SMILES |
C[C@@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid](/img/structure/B13387314.png)
![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)
![7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13387316.png)
![bis[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] oct-4-enedioate;dichloride](/img/structure/B13387322.png)

![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B13387328.png)

![tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate](/img/structure/B13387333.png)




